[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG2000-C-DMG is synthesized through the PEGylation of myristoyl diglyceride. The process involves the attachment of polyethylene glycol (PEG) chains to the diglyceride molecule. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pH conditions to ensure the successful attachment of the PEG chains .
Industrial Production Methods
In industrial settings, PEG2000-C-DMG is produced by dissolving myristoyl diglyceride in a suitable solvent, such as ethanol or chloroform. The PEGylation reaction is then initiated by adding the PEG reagent and a catalyst. The mixture is stirred and heated to the desired temperature, and the reaction is monitored until completion. The final product is purified through filtration and solvent evaporation .
Chemical Reactions Analysis
Types of Reactions
PEG2000-C-DMG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
PEG2000-C-DMG has numerous scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material, such as siRNA and mRNA, into cells.
Medicine: Integral component in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: Employed in the production of liposomes and other lipid-based delivery systems
Mechanism of Action
PEG2000-C-DMG exerts its effects by forming stable lipid nanoparticles that encapsulate therapeutic agents. The polyethylene glycol chains provide steric stabilization, preventing aggregation and opsonization by serum proteins. This enhances the circulation time and bioavailability of the encapsulated agents. The compound targets the 3’ untranslated region of transthyretin mRNA, reducing the production of mutant and wild-type transthyretin .
Comparison with Similar Compounds
Similar Compounds
Distearoylphosphatidylcholine (DSPC): Another lipid used in nanoparticle formation.
SM-102: A synthetic lipid used in mRNA vaccine formulations.
Cholesterol: Commonly used in lipid nanoparticle formulations to enhance stability.
Uniqueness
PEG2000-C-DMG is unique due to its specific PEGylation, which provides enhanced stability and circulation time compared to other lipids. Its ability to reduce the production of transthyretin makes it particularly valuable in therapeutic applications .
Properties
Molecular Formula |
C38H73NO8 |
---|---|
Molecular Weight |
672.0 g/mol |
IUPAC Name |
[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42) |
InChI Key |
YWYMLVACUCXAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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